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Abstract

Vulolisib is a potent and selective small molecule inhibitor of the phosphatidylinositol 3-kinase
alpha (PI3Ka) enzyme, a critical component of the PISBK/AKT/mTOR signaling pathway.[1][2]
Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a
prime target for therapeutic intervention. Vulolisib has demonstrated significant anti-
proliferative activity in cancer cell lines harboring PIK3CA mutations and efficacy in in vivo
tumor models. This technical guide provides a comprehensive overview of the discovery,
chemical structure, and biological activity of Vulolisib, including detailed experimental
protocols for its characterization and a summary of its quantitative bioactivity.

Discovery and Chemical Structure

Vulolisib was identified as a potent PI3Ka-selective inhibitor through research aimed at
developing novel antineoplastic agents.[2] Its chemical structure was disclosed in the World
Health Organization's proposed International Nonproprietary Name (INN) list 127 on July 21,
2022, and is detailed in patent WO2021104146A1.[2]

Chemical Name: (2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-
dihydroimidazo[1,2-d][1][3]benzoxazepin-9-yllamino]propanamide

Table 1: Chemical and Physical Properties of Vulolisib
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Property Value
Molecular Formula C1sH19F2N503S
Molecular Weight 423.44 g/mol
Monoisotopic Mass 423.1177 g/mol
CAS Number 2390105-79-8

(29)-2-[[2-[(4R)-4-(difluoromethyl)-2-ox0-1,3-
IUPAC Name thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1]

[3]benzoxazepin-9-yllamino]propanamide

C--INVALID-LINK--
SMILES Nclccc2c(cl)OCCnlcc(nc2l)-
nlc(=0)sc[C@H]1C(F)F

InChl Key KEEKMOIRJUWKNK-CABZTGNLSA-N

Mechanism of Action: Targeting the PIBK/AKT/mTOR
Pathway

Vulolisib exerts its anti-cancer effects by selectively inhibiting the p110a catalytic subunit of
PI3K.[2] This kinase is a central node in the PIBK/AKT/mTOR signaling cascade, which
regulates a multitude of cellular processes including cell growth, proliferation, survival, and
metabolism. In many cancers, activating mutations in the PIK3CA gene, which encodes the
pl10a subunit, lead to constitutive activation of this pathway, driving tumorigenesis.

By inhibiting PI3Ka, Vulolisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate
(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment
and activation of downstream effectors such as AKT and S6 Kinase (S6K), ultimately leading to
the suppression of tumor cell growth and proliferation.
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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Vulolisib.
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Quantitative Bioactivity

Vulolisib has demonstrated high potency and selectivity for PI3Ka in biochemical assays and
potent anti-proliferative activity in various cancer cell lines, particularly those with PIK3CA

mutations.

Table 2: In Vitro Inhibitory Activity of Vulolisib against PI3K Isoforms

PI3K Isoform ICs0 (NM)
PI3Ka 0.2[1][4]
PI3KP 168[1][4]
PI3Ky 90[1][4]
PI3K3 49[1][4]

Table 3: Anti-proliferative Activity of Vulolisib in Cancer Cell Lines

Cell Line Cancer Type PIK3CA Mutation ICs0 (NM)
HCC1954 Breast Cancer H1047R 21[1]
HGC-27 Gastric Cancer E542K 60[1]
MKN1 Gastric Cancer E545K 40[1]

In Vivo Efficacy

In preclinical animal models, Vulolisib has shown significant anti-tumor activity and favorable
pharmacokinetic properties.

Table 4: In Vivo Efficacy and Pharmacokinetics of Vulolisib
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Parameter Value and Conditions

Tumor Growth Inhibition (TGI) 132% (10 mg/kg, p.o., daily for 19 days)[1]

o Favorable profile observed with a single 5 mg/kg
Pharmacokinetics ) )
oral dose in male Balb/c mice[1]

Better tolerance and exposure compared to
Tolerance Inavolisib at doses of 10, 30, and 60 mg/kg (i.g.,
daily for 7 days)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the
characterization of Vulolisib.

Synthesis of Vulolisib

A detailed experimental procedure for the synthesis of Vulolisib can be found in patent
W02021104146A1. The synthesis is a multi-step process involving the construction of the core
imidazo[1,2-d][1][3]benzoxazepine scaffold followed by coupling with the chiral thiazolidinone
and aminopropanamide side chains. Researchers should refer to the "Examples” section of the
patent document for a step-by-step description of the synthesis, including reagents, reaction
conditions, and purification methods.

PI3Ka Kinase Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)

This assay quantitatively measures the activity of PI3Ka and the inhibitory effect of compounds
like Vulolisib.

Principle: The assay is based on the detection of PIP3, the product of the PI3Ka-catalyzed
phosphorylation of PIP2. A GST-tagged PIP3-binding protein (e.g., GRP1-PH domain) and a
biotinylated PIP3 tracer are used in conjunction with a Europium cryptate-labeled anti-GST
antibody and Streptavidin-XL665. In the absence of PIP3 produced by the kinase reaction, the
binding of the tracer to the GST-protein brings the Europium and XL665 into close proximity,
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resulting in a high HTRF signal. PIP3 produced by the kinase reaction competes with the
tracer, leading to a decrease in the HTRF signal.

Protocol:
» Reagent Preparation:
o Prepare a 1x kinase reaction buffer.
o Dilute PI3Ka enzyme to the desired concentration in the reaction buffer.
o Prepare a solution of PIP2 substrate in the reaction buffer.
o Prepare a serial dilution of Vulolisib in DMSO.

o Prepare the detection reagents (Europium anti-GST and Streptavidin-XL665) in the
detection buffer.

o Kinase Reaction:

[e]

In a 384-well plate, add a small volume of the diluted Vulolisib or DMSO (for control).

[e]

Add the PI3Ka enzyme solution to each well.

o

Initiate the reaction by adding the PIP2 substrate and ATP solution.

[¢]

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Detection:

[e]

Stop the kinase reaction by adding EDTA.

o

Add the premixed detection reagents to each well.

[¢]

Incubate the plate at room temperature for 1-2 hours to allow for signal development.

o

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665
nm and 620 nm.
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o Data Analysis:
o Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
o Plot the HTRF ratio against the logarithm of the Vulolisib concentration.

o Determine the ICso value by fitting the data to a four-parameter logistic equation.
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Figure 2: Experimental workflow for the PI3Ka HTRF kinase assay.
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Cell Proliferation Assay (MTT or SRB Assay)

This assay measures the effect of Vulolisib on the proliferation of cancer cell lines.
Principle:

o MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The
amount of formazan is proportional to the number of viable cells.

o SRB Assay: Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular
proteins. The amount of bound dye is proportional to the total protein mass, which correlates
with cell number.

Protocol (MTT Assay):
e Cell Seeding:
o Harvest and count cells from a logarithmic growth phase culture.

o Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and
allow them to adhere overnight.

e Compound Treatment:
o Prepare a serial dilution of Vulolisib in the cell culture medium.

o Remove the old medium from the wells and add the medium containing different
concentrations of Vulolisib. Include a vehicle control (DMSO).

o Incubate the plate for a specified period (e.g., 72 hours).
e MTT Addition and Incubation:

o Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate
is visible.

e Formazan Solubilization and Absorbance Reading:
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o Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to
dissolve the formazan crystals.

o Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.
o Plot the percentage of viability against the logarithm of the Vulolisib concentration.

o Determine the ICso value using non-linear regression analysis.

Western Blot Analysis of PI3K Pathway Modulation

This technique is used to assess the effect of Vulolisib on the phosphorylation status of key
downstream proteins in the PI3K pathway, such as AKT and S6K.

Protocol:
e Cell Lysis:
o Treat cancer cells with Vulolisib at various concentrations for a specific duration.

o Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing
protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a protein assay (e.g., BCA
assay).

e SDS-PAGE and Protein Transfer:

o Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide
gel electrophoresis (SDS-PAGE).

o Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

e Immunoblotting:
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o Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to
prevent non-specific antibody binding.

o Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT),
total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., GAPDH or
B-actin).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

e Detection and Analysis:

o Wash the membrane again and detect the protein bands using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

o Quantify the band intensities and normalize the levels of phosphorylated proteins to the
total protein levels to determine the extent of pathway inhibition.
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Figure 3: General workflow for Western blot analysis of PI3K pathway inhibition.
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Conclusion

Vulolisib is a promising, potent, and selective PI3Ka inhibitor with significant anti-neoplastic
potential. Its well-defined chemical structure and mechanism of action, coupled with compelling
preclinical in vitro and in vivo data, provide a strong rationale for its further development as a
targeted cancer therapeutic. The experimental protocols outlined in this guide offer a
framework for researchers to further investigate the biological activities and therapeutic

applications of Vulolisib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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